(E)-Tamoxifen

Description

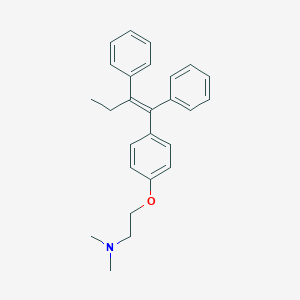

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317495 | |

| Record name | (E)-Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13002-65-8 | |

| Record name | (E)-Tamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13002-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Tamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {2-[3-(1,2-Diphenyl-but-1-enyl)-phenoxy]ethyl}-dimethyl-amin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMOXIFEN, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56SY0DIL6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of (Z)-Tamoxifen

Foreword: This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of Tamoxifen. It is intended for researchers, scientists, and professionals in the field of drug development and oncology. A critical point of clarification regards the molecule's stereochemistry: Tamoxifen exists as two geometric isomers, (E) and (Z). The therapeutically active agent, known for its anti-estrogenic properties in breast tissue, is the (Z)-isomer (historically referred to as the trans-isomer, ICI 46,474). The (E)-isomer (or cis-isomer, ICI 47,699) is estrogenic. This guide will focus on the discovery and synthesis of the clinically significant (Z)-Tamoxifen .

The Serendipitous Discovery of a Landmark Drug

The journey of Tamoxifen from a laboratory curiosity to a cornerstone of breast cancer therapy is a story of serendipity and scientific persistence.

Origins as a Failed Contraceptive

In the early 1960s, scientists at the British pharmaceutical company Imperial Chemical Industries (ICI) were developing triphenylethylene derivatives as potential post-coital contraceptives.[1] The research program aimed to create a compound that would block the effects of estrogen, thereby preventing pregnancy. In 1962, organic chemist Dr. Dora Richardson successfully synthesized a new compound, then designated ICI 46,474.[2][3]

Working with spectroscopist G.R. Bedford, Richardson meticulously separated the geometric isomers of the compound via fractional crystallization, isolating the trans isomer (ICI 46,474) and the cis isomer (ICI 47,699).[4] Animal testing, conducted by endocrinologist Michael Harper, revealed that the anti-estrogenic activity resided with the trans isomer, ICI 46,474.[5] However, human trials were a disappointment; rather than acting as a contraceptive, the compound was found to induce ovulation in subfertile women.[6] With its primary goal unrealized, ICI lost interest and the project was nearly terminated.[7]

A Second Chance in Oncology

Despite the initial setback, some researchers, including project lead Arthur Walpole, believed the compound's anti-estrogenic properties could be repurposed for another application: the treatment of hormone-sensitive breast cancer.[3][8] At the time, it was known that estrogen could fuel the growth of certain breast tumors.[4]

The pivotal figure in transitioning Tamoxifen into clinical use was pharmacologist V. Craig Jordan. Beginning in the early 1970s, Jordan's research was the first to demonstrate that Tamoxifen could effectively block estrogen receptors in breast tumors and prevent the development of mammary cancer in rat models.[9][10] His work provided the crucial scientific rationale for its use as a targeted cancer therapy.[11]

Following a successful clinical trial at the Christie Hospital in Manchester, the results of which were published in 1971, ICI 46,474 was approved in the UK in 1973 under the brand name Nolvadex for the treatment of advanced breast cancer.[4][6] US FDA approval followed in 1978.[1] V. Craig Jordan's subsequent research was instrumental in establishing the principles of long-term adjuvant therapy with Tamoxifen, which has been shown to substantially reduce recurrence and mortality in patients with estrogen receptor-positive (ER+) breast cancer.[4][9]

Synthesis of (Z)-Tamoxifen

The synthesis of Tamoxifen requires the stereoselective formation of a tetrasubstituted alkene, which presents a significant chemical challenge. The primary goal is to maximize the yield of the desired (Z)-isomer over the less active (E)-isomer. Several synthetic routes have been developed, with the McMurry reaction being a common and effective strategy.

Representative Synthetic Pathway: McMurry Coupling

The McMurry reaction utilizes a low-valent titanium reagent to reductively couple two ketone molecules, forming an alkene. For Tamoxifen, a mixed-coupling reaction between propiophenone and a substituted benzophenone is employed. This route can be performed in two main steps: formation of the core alkene structure, followed by alkylation to add the characteristic side chain.

Experimental Protocol (Representative)

The following protocol is a representative example of the McMurry coupling route for synthesizing (Z)-Tamoxifen.

Step 1: Reductive Coupling of Propiophenone and 4-(2-Chloroethoxy)benzophenone

-

Reagent Preparation: In a flame-dried, multi-neck flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). To this, add titanium tetrachloride (TiCl₄) dropwise while maintaining a low temperature.

-

Formation of Low-Valent Titanium: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the TiCl₄ solution. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium reagent. Heat the mixture to reflux for a minimum of 20 minutes.[8]

-

Coupling Reaction: Prepare a solution of propiophenone and 4-(2-chloroethoxy)benzophenone in equimolar amounts in anhydrous THF.[2] Add this solution dropwise to the refluxing titanium slurry.

-

Reaction Workup: Continue refluxing for several hours. After cooling to room temperature, quench the reaction by slowly adding aqueous potassium carbonate solution. Filter the mixture through a pad of Celite to remove titanium oxides. Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is a mixture of (E) and (Z) isomers of 1,2-diphenyl-1-[4-(2-chloroethoxy)phenyl]-1-butene.

Step 2: Amination

-

Reaction: Dissolve the crude product from Step 1 in a suitable solvent and place it in a pressure vessel. Add an excess of dimethylamine.

-

Heating: Seal the vessel and heat. The temperature and time will vary depending on the scale and solvent used.

-

Workup: After cooling, evaporate the excess dimethylamine and solvent. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate to yield a crude mixture of (E)- and (Z)-Tamoxifen.

Step 3: Isomer Separation

-

Fractional Crystallization: The desired (Z)-isomer can often be separated from the (E)-isomer by fractional crystallization. The crude mixture is dissolved in a suitable solvent system (e.g., petroleum ether or methanol/petroleum ether) and cooled, allowing the less soluble (Z)-isomer to crystallize out.[9]

-

Chromatography: Alternatively, column chromatography (e.g., flash chromatography or HPLC) can be used to separate the isomers.[4][12] Reversed-phase HPLC is particularly effective for achieving high purity.[3]

Synthesis Data

The efficiency of Tamoxifen synthesis is highly dependent on the chosen route and reaction conditions, with a key metric being the final ratio of the desired (Z)-isomer to the (E)-isomer.

| Synthetic Method | Key Reagents | Reported (Z):(E) Ratio | Overall Yield | Reference |

| McMurry Coupling | Propiophenone, 4-(β-dimethylaminoethoxy)benzophenone, TiCl₃/LiAlH₄ | 97.5 : 1 | 51.2% | [2] |

| Pd-Catalyzed Cross-Coupling | Diphenylacetylene, Ethyllithium, 1-bromo-4-(2-(dimethylamino)ethoxy)benzene, Pd(PtBu₃)₂ | ~10 : 1 | up to 65% | [4] |

| Grignard Addition / Dehydration | α-Ethyldesoxybenzoin, 4-methoxyphenylmagnesium bromide, HCl | Mixture | 84.8% (after crystallization) | [9] |

Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)

Tamoxifen's therapeutic effect stems from its complex interaction with estrogen receptors (ER), primarily ERα. It does not behave as a pure antagonist; its action is tissue-dependent, leading to its classification as a Selective Estrogen Receptor Modulator (SERM).

-

In Breast Tissue (Antagonist): In ER-positive breast cancer cells, estrogen binds to ERα, causing a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of genes responsible for cell proliferation. Tamoxifen competitively binds to the same site on the ERα.[13] However, due to its bulky side chain, the Tamoxifen-ERα complex adopts a different conformation. This altered shape prevents the binding of coactivators and instead recruits corepressor proteins. This action blocks the transcription of estrogen-responsive genes, thereby halting the estrogen-driven proliferation of cancer cells.

-

In Other Tissues (Agonist): In tissues like the endometrium and bone, the Tamoxifen-ERα complex can recruit coactivators, mimicking the effects of estrogen.[13] This agonist activity is responsible for some of Tamoxifen's side effects, such as an increased risk of endometrial cancer, but also beneficial effects, like preserving bone density in postmenopausal women.[13]

-

Modulation of Other Pathways: Beyond direct ER competition, Tamoxifen can also indirectly influence other signaling cascades. It has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor progression and cell survival.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]

- 3. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]

- 5. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Early Preclinical Studies of (E)-Tamoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical data and methodologies associated with the study of (E)-Tamoxifen. It is designed to serve as a valuable resource for researchers and professionals involved in drug development and oncology research. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of Tamoxifen's preclinical profile.

Core Concepts: Mechanism of Action

This compound, a nonsteroidal triphenylethylene derivative, is a first-generation Selective Estrogen Receptor Modulator (SERM).[1][2] Its pharmacological activity is multifaceted, exhibiting tissue-specific estrogen receptor (ER) agonist or antagonist effects.[3][4] In breast tissue, Tamoxifen acts as an ER antagonist, competitively binding to the estrogen receptor and blocking the proliferative effects of estrogen, which is crucial for the growth of ER-positive breast cancers.[2][3] Conversely, it can display estrogenic (agonist) activity in other tissues such as the bone and uterus.[3][4]

Tamoxifen itself is a prodrug that is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4/5, into active metabolites such as 4-hydroxytamoxifen (4-OHT) and endoxifen.[5][6] These metabolites have a significantly higher affinity for the estrogen receptor—up to 100 times greater than Tamoxifen itself—and are more potent in suppressing estrogen-dependent cell proliferation.[6][7]

The binding of Tamoxifen or its active metabolites to the estrogen receptor induces a conformational change in the receptor. This altered receptor complex then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA.[8] Unlike the estrogen-bound receptor, which recruits co-activators to initiate gene transcription, the Tamoxifen-bound receptor complex preferentially recruits co-repressors.[8][9] This leads to the inhibition of transcription of estrogen-dependent genes, ultimately resulting in a G1 phase cell cycle arrest and a reduction in cell proliferation.[10]

Beyond its direct effects on the estrogen receptor, Tamoxifen's activity is also intertwined with other critical signaling pathways, notably the PI3K/AKT/mTOR pathway. Activation of this pathway is a known mechanism of resistance to endocrine therapies, including Tamoxifen.[11][12] Preclinical studies have shown that combining Tamoxifen with inhibitors of the PI3K/AKT/mTOR pathway can enhance its anti-tumor effects and mitigate resistance.[13][14]

Quantitative Preclinical Data

The following tables summarize key quantitative data from early preclinical studies of this compound, providing a comparative overview of its activity in various models.

Table 1: In Vitro Cytotoxicity of Tamoxifen in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | IC50 Value (µM) | Incubation Time (hours) | Assay |

| MCF-7 | ER+ | 4.506 µg/mL (~12.1 µM) | 24 | MTT |

| MCF-7 | ER+ | 10.045 | Not Specified | Not Specified |

| MCF-7 | ER+ | 17.26 | Not Specified | MTT |

| T47D | ER+ | 4.2 | 96 | MTT |

| BT-474 | ER+ | 5.7 | 96 | MTT |

| BT-474 | ER+ | 16.65 | Not Specified | MTT |

| MDA-MB-231 | ER- | 2.230 | Not Specified | Not Specified |

| HCC-1937 | ER- | 4.579 | Not Specified | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.

Table 2: Preclinical Pharmacokinetics of Tamoxifen in Animal Models

| Species | Dose | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) |

| Mouse | 20 mg/kg | Oral | >30.0 ng/mL (in 1 of 7 mice) | 0.5 - 1 hour |

| Mouse | 20 mg/kg | Subcutaneous | >30.0 ng/mL (in 11 of 12 mice) | 0.5 - 4 hours |

| Rat | 200 mg/kg | Oral | Not specified | 3 - 6 hours |

Note: Pharmacokinetic parameters are highly dependent on the animal strain, sex, and formulation of the drug.

Table 3: In Vivo Tumor Growth Inhibition by Tamoxifen in Xenograft Models

| Cell Line Xenograft | Animal Model | Treatment Regimen | Tumor Growth Inhibition |

| MCF-7 | Nude Mice | Not Specified | Moderate growth inhibition |

| MDA-MB-468 | Nude Mice | 100 mg/kg, orally, 3 times/week | Significant tumor growth inhibition |

| HCC-1937 | Nude Mice | 100 mg/kg, orally, 3 times/week | No significant effect on tumor growth |

| BCM-15057 (PDX) | Immune-deficient mice | Not specified | Moderate sensitivity |

| HCI-011 (PDX) | Immune-deficient mice | Not specified | Moderate sensitivity |

PDX: Patient-Derived Xenograft

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Tamoxifen on cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[15]

-

Compound Preparation: Prepare a stock solution of Tamoxifen in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.[15]

-

Treatment: Remove the existing medium and replace it with the medium containing various concentrations of Tamoxifen. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[15]

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[15][17]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][18]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[15]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following Tamoxifen treatment.

Materials:

-

Breast cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of Tamoxifen or a vehicle control for the chosen time period.[16]

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from each well to ensure all cells are collected.[16]

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[20]

-

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[19]

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive[20]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound's mechanism of action on the Estrogen Receptor signaling pathway.

Caption: Interaction of Tamoxifen with the PI3K/AKT/mTOR signaling pathway.

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

References

- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]

- 13. Dual inhibition of PI3K and mTOR mitigates compensatory AKT activation and improves tamoxifen response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. oaepublish.com [oaepublish.com]

- 18. MTT assay for cell viability [bio-protocol.org]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Tamoxifen: A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Tamoxifen is a notable stereoisomer of the well-known selective estrogen receptor modulator (SERM), Tamoxifen. While the (Z)-isomer is the pharmacologically active form used in the treatment of estrogen receptor-positive breast cancer, the (E)-isomer is often present as an impurity and is crucial for comprehensive drug characterization and quality control.[1][2] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, alongside detailed experimental protocols for its analysis and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for researchers working on the synthesis, formulation, and analysis of Tamoxifen and its related compounds.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | PubChem |

| Chemical Formula | C₂₆H₂₉NO | PubChem |

| Molecular Weight | 371.51 g/mol | [3] |

| CAS Number | 13002-65-8 | CymitQuimica |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not explicitly found for (E)-isomer. (Z)-isomer: 97 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Poor water solubility. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). | [5] |

| pKa (basic) | 8.48 (isomer not specified) | [4] |

| logP (computed) | 7.1 (XLogP3-AA) | [6] |

Signaling Pathways

Tamoxifen, as a SERM, exhibits tissue-specific estrogen agonist and antagonist effects.[7] Its primary mechanism of action involves competitive binding to the estrogen receptor (ER), which leads to a conformational change in the receptor. This complex then recruits co-repressors instead of co-activators to the estrogen response element (ERE) on DNA, thereby inhibiting the transcription of estrogen-dependent genes.[8][9] This is the antagonistic effect crucial for its efficacy in breast cancer.

In addition to this classical genomic pathway, Tamoxifen can also influence non-genomic signaling cascades. It has been shown to impact the PI3K/AKT/mTOR pathway and can engage in crosstalk with growth factor receptor pathways, such as the EGFR/HER2 and IGF-1R pathways.[8] Furthermore, Protein Kinase A (PKA) has been implicated in mediating Tamoxifen resistance through the phosphorylation of the estrogen receptor.[10]

Experimental Protocols

Physicochemical Characterization

A common method for separating (E)- and (Z)-Tamoxifen isomers involves reversed-phase HPLC.[11]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 analytical column (e.g., 50 × 2.1 mm, 1.7 μm) is typically used.[12]

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.5% formic acid and 2 mM ammonium formate) and an organic solvent like acetonitrile.[12] The gradient is ramped up from a lower to a higher concentration of the organic solvent over a set time.

-

Flow Rate: A typical flow rate is around 0.6 ml/min.[12]

-

Detection: UV detection at a wavelength of 254 nm is commonly used.

-

Sample Preparation: this compound standard and test samples are dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered before injection.

FTIR spectroscopy can be used to identify the functional groups present in this compound and to study its interactions with other molecules.[13][14]

Methodology:

-

Sample Preparation: The this compound sample is typically prepared as a KBr pellet or as a thin film on a suitable substrate. For interaction studies, it can be incorporated into liposomes or other delivery systems.[14]

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: Spectra are typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.[15]

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines like MCF-7 (an estrogen receptor-positive breast cancer cell line).[16][17]

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., RPMI 1640 supplemented with 10% fetal calf serum) in a humidified incubator at 37°C with 5% CO₂.[18]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.[19]

-

Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).[19][20]

-

MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[16]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability compared to untreated control cells.

This assay is used to determine the relative binding affinity of a compound for the estrogen receptor compared to estradiol.[21]

Methodology:

-

Preparation of Uterine Cytosol: Uterine cytosol, which is rich in estrogen receptors, is prepared from immature or ovariectomized rats.[21]

-

Incubation: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (³H-E₂) are incubated with increasing concentrations of the test compound (this compound).[21]

-

Separation of Bound and Unbound Ligand: After incubation, the bound radioligand is separated from the unbound radioligand. This can be achieved using methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[21]

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of ³H-E₂) can be determined. This value is then used to calculate the relative binding affinity (RBA) of the test compound compared to a reference compound like diethylstilbestrol (DES).

References

- 1. droracle.ai [droracle.ai]

- 2. CAS 13002-65-8: this compound | CymitQuimica [cymitquimica.com]

- 3. (E/Z)-Tamoxifen | 7728-73-6 [chemicalbook.com]

- 4. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development, Characterization, and In Vitro Evaluation of Tamoxifen Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C26H29NO | CID 3032583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tamoxifen - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PKA-induced resistance to tamoxifen is associated with an altered orientation of ERα towards co-activator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interactions of tamoxifen with distearoyl phosphatidylcholine multilamellar vesicles: FTIR and DSC studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. oaepublish.com [oaepublish.com]

- 17. jcpjournal.org [jcpjournal.org]

- 18. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

(E)-Tamoxifen vs. (Z)-Tamoxifen: A Foundational Technical Guide for Researchers

An in-depth guide on the core stereochemical, pharmacological, and functional differences between the geometric isomers of Tamoxifen.

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the endocrine therapy of estrogen receptor-positive (ER+) breast cancer.[1] As a prodrug, its therapeutic efficacy is critically dependent on its metabolism to more active forms, primarily 4-hydroxytamoxifen and endoxifen.[2][3] Tamoxifen and its key metabolites exist as geometric isomers, designated (E) and (Z), arising from the substituted double bond in their triphenylethylene core.[2] These isomers, while structurally similar, exhibit profoundly different pharmacological activities.

The (Z)-isomer (historically referred to as the trans-isomer) is the pharmacologically active antiestrogen, responsible for the therapeutic effects of the drug.[4][5] In contrast, the (E)-isomer (cis-isomer) possesses significantly lower antiestrogenic activity and can exhibit partial estrogenic (agonistic) effects.[1][6] This guide provides a detailed examination of the foundational differences between (E)- and (Z)-Tamoxifen, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support researchers in the fields of oncology, pharmacology, and drug development.

Stereochemistry and Pharmacological Activity

The distinct biological activities of Tamoxifen's isomers are a direct consequence of their three-dimensional structure. The spatial arrangement of the phenyl rings and the dimethylaminoethoxy side chain dictates how the molecule interacts with the ligand-binding domain of the estrogen receptor (ER).[4]

-

(Z)-Tamoxifen: The arrangement of the substituents around the ethylenic double bond in the (Z)-isomer allows it to bind to the estrogen receptor with high affinity.[2] This binding induces a conformational change in the receptor that prevents the binding of coactivator proteins, thereby blocking the transcription of estrogen-dependent genes that drive cell proliferation.[7][8] This antagonistic action is the basis of its therapeutic effect in ER+ breast cancer.

-

(E)-Tamoxifen: The (E)-isomer exhibits a much lower binding affinity for the estrogen receptor, reported to be over 100-fold less than the (Z)-isomer.[2][9] Its interaction with the ER is less effective at inducing the antagonistic conformation, and in some contexts, it can act as a partial agonist, weakly promoting the transcription of estrogen-responsive genes.[2][6]

This fundamental difference in stereochemistry is conserved in its principal active metabolite, 4-hydroxytamoxifen (4-OHT). The (Z)-isomer of 4-OHT is a particularly potent antiestrogen, with a binding affinity for the ER that is comparable to or greater than estradiol itself.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative differences in estrogen receptor binding and anti-proliferative activity between the (E) and (Z) isomers of Tamoxifen and its primary active metabolite, 4-hydroxytamoxifen.

Table 1: Comparative Estrogen Receptor (ERα) Binding Affinity

| Compound | Isomer | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Inhibition Constant (Ki) (nM) |

| Tamoxifen | (Z)-isomer | ~2-4%[10] | ~1.7[12] |

| (E)-isomer | >100-fold lower than (Z)-isomer[2][9] | Not widely reported due to low affinity | |

| 4-Hydroxytamoxifen | (Z)-isomer | 100 - 300%[11][13] | ~0.1 - 1.0[13] |

| (E)-isomer | 1 - 10%[11][13] | ~10 - 100[13] |

Note: RBA and Ki values can vary based on experimental conditions. The data presented represent typical reported values.

Table 2: Comparative Anti-proliferative Activity in MCF-7 Breast Cancer Cells

| Compound | Isomer | IC50 (Concentration for 50% Inhibition of Cell Growth) |

| 4-Hydroxytamoxifen | (Z)-isomer | 10 - 20 nM[13] |

| (E)-isomer | 100 - 1000 nM[13] |

Signaling Pathway Visualization

The differential binding of (E)- and (Z)-Tamoxifen to the estrogen receptor leads to distinct downstream signaling outcomes. (Z)-Tamoxifen acts as an antagonist, preventing the receptor from adopting an active conformation, thus blocking the recruitment of coactivators and inhibiting the transcription of estrogen-responsive genes. This compound binds with much lower affinity and is a weak antagonist or partial agonist.

Caption: Differential effects of Estrogen, (Z)-Tamoxifen, and this compound on ER signaling.

Key Experimental Protocols

Differentiating the activity of Tamoxifen isomers requires precise experimental methodologies. Below are detailed protocols for two fundamental assays.

Estrogen Receptor Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of test compounds for the estrogen receptor by measuring their ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol).

Materials:

-

Receptor Source: Rat uterine cytosol or purified recombinant human ERα.[14][15]

-

Radioligand: [³H]-17β-estradiol ([³H]-E2).[14]

-

Test Compounds: this compound, (Z)-Tamoxifen.

-

Reference Compound: Unlabeled 17β-estradiol (for standard curve).

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.[14]

-

Separation Agent: Hydroxylapatite (HAP) slurry or Dextran-coated charcoal (DCC).[14][15]

-

Scintillation cocktail and counter.

Protocol:

-

Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats. Homogenize uteri in ice-cold TEDG buffer. Centrifuge at high speed to obtain the cytosolic fraction (supernatant) containing the ER. Determine the protein concentration.[14]

-

Assay Setup: In triplicate, prepare assay tubes on ice.

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and the cytosol preparation (e.g., 50-100 µg protein).[14]

-

Non-specific Binding: Add the same components as for Total Binding, plus a 100-fold excess of unlabeled estradiol to saturate the specific binding sites.[14]

-

Competition: Add the same components as for Total Binding, plus increasing concentrations of the test isomers ((E)- or (Z)-Tamoxifen). Suggested concentration ranges are 1 x 10⁻¹¹ to 1 x 10⁻⁷ M for high-affinity compounds and 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M for lower-affinity compounds.[14]

-

Incubation: Incubate all tubes at a controlled low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube. Incubate on ice with intermittent vortexing. The receptor-ligand complexes will bind to the HAP. Centrifuge the tubes to pellet the HAP.[15]

-

Washing: Decant the supernatant and wash the pellets multiple times with buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to each pellet, vortex, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [³H]-E2 binding against the log concentration of the competitor isomer. Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.

ER-Mediated Reporter Gene Assay

This cell-based assay measures the functional consequence (agonist or antagonist activity) of a compound binding to the ER by quantifying the expression of a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE).

Materials:

-

Cell Line: An ER-positive cell line (e.g., MCF-7) stably transfected with an ERE-luciferase reporter construct.

-

Cell Culture Medium: Appropriate medium (e.g., phenol red-free DMEM) supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Test Compounds: this compound, (Z)-Tamoxifen.

-

Control Agonist: 17β-estradiol.

-

Luciferase Assay Reagent Kit.

-

Luminometer.

Protocol:

-

Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment (Antagonist Mode):

-

Pre-treat cells with increasing concentrations of the test isomers ((E)- or (Z)-Tamoxifen) for 1-2 hours.

-

Add a fixed, sub-maximal concentration of 17β-estradiol (e.g., EC50 concentration) to all wells except the vehicle control.

-

-

Treatment (Agonist Mode): Treat cells with increasing concentrations of the test isomers alone to check for any intrinsic agonistic activity.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.

-

Data Analysis:

-

Antagonist Mode: Normalize the data to the estradiol-only control (100% activity) and the vehicle control (0% activity). Plot the normalized activity against the log concentration of the isomer to determine the IC50 value for antagonism.

-

Agonist Mode: Plot the raw luminescence units against the log concentration of the isomer to determine any agonistic EC50 value.

-

Caption: Experimental workflow for an ER-mediated reporter gene assay in antagonist mode.

Metabolism Considerations

Tamoxifen is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4.[3][16] This process converts Tamoxifen into several metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen (4-OHT), and 4-hydroxy-N-desmethyltamoxifen (endoxifen).[3] Both 4-OHT and endoxifen are potent antiestrogens, and their formation is crucial for the clinical efficacy of Tamoxifen.[16][17] Importantly, the antiestrogenic activity of these metabolites is also dependent on their stereochemistry, with the (Z)-isomers being significantly more potent than the (E)-isomers.[11] The potential for in vivo isomerization from the active (Z)-form to the less active (E)-form is a clinical concern and has been associated with acquired resistance to Tamoxifen therapy.[1][18]

Conclusion

The foundational difference between (E)- and (Z)-Tamoxifen lies in their stereochemistry, which dictates their affinity for the estrogen receptor and their resulting pharmacological action. The (Z)-isomer is a potent antiestrogen and forms the basis of Tamoxifen's therapeutic efficacy, while the (E)-isomer is significantly less active. This stereochemical distinction is maintained and amplified in the drug's active metabolites. For researchers and drug development professionals, a thorough understanding of these isomeric differences is critical for the accurate design and interpretation of experiments, the development of next-generation SERMs, and for addressing clinical challenges such as drug resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of tamoxifen - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]

- 8. researchgate.net [researchgate.net]

- 9. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]

- 10. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of Tamoxifen to its Active Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. As a prodrug, its therapeutic efficacy is critically dependent on its biotransformation into active metabolites, primarily (Z)-endoxifen and (Z)-4-hydroxytamoxifen. These metabolites exhibit significantly higher binding affinity for the estrogen receptor—up to 100-fold greater than the parent compound—and are responsible for the drug's potent antiestrogenic effects.[1][2] The metabolic activation of tamoxifen is a complex process, predominantly mediated by the cytochrome P450 (CYP) enzyme system.[3] Interindividual variability in the activity of these enzymes, particularly CYP2D6, can lead to significant differences in active metabolite concentrations, potentially impacting clinical outcomes.[4] This guide provides a detailed overview of the metabolic pathways, the key enzymes involved, quantitative pharmacological data, and common experimental methodologies used to study tamoxifen's metabolism.

The Metabolic Activation of Tamoxifen

Tamoxifen undergoes extensive phase I metabolism in the liver to generate its pharmacologically active derivatives.[5][6] The conversion process occurs primarily through two main pathways: N-demethylation and 4-hydroxylation.[3][7] While both pathways converge to produce the most crucial active metabolite, endoxifen, they differ significantly in their metabolic flux.[7]

N-demethylation Pathway (Major Route)

The N-demethylation of tamoxifen to N-desmethyltamoxifen is the principal metabolic route, accounting for approximately 92% of the drug's initial conversion.[3][7] This reaction is catalyzed predominantly by the CYP3A4 and CYP3A5 enzymes.[3][7] N-desmethyltamoxifen is the most abundant metabolite found in plasma, with concentrations that can be 1.2 to 1.8 times greater than that of tamoxifen itself.[8] However, its affinity for the estrogen receptor is relatively low.[8] The critical subsequent step is the conversion of N-desmethyltamoxifen into endoxifen (4-hydroxy-N-desmethyltamoxifen), a reaction almost exclusively catalyzed by CYP2D6.[7][9]

4-Hydroxylation Pathway (Minor Route)

The 4-hydroxylation pathway, which directly converts tamoxifen to 4-hydroxytamoxifen (4-OH-Tam), is a minor route, contributing to only about 7% of tamoxifen metabolism.[3][7] Despite its smaller contribution to the overall metabolism, the product, 4-OH-Tam, is a highly potent antiestrogen with a binding affinity for the ER that is 30- to 100-fold greater than tamoxifen.[7] This conversion is mediated by several CYP enzymes, including CYP2D6, CYP2C9, CYP2C19, and CYP2B6.[4][10] 4-hydroxytamoxifen can then be N-demethylated by CYP3A4 to form endoxifen.[7]

Formation of Endoxifen: The Key Active Metabolite

Endoxifen is considered the primary mediator of tamoxifen's therapeutic effect due to its high ER binding affinity and significantly higher plasma concentrations compared to 4-OH-Tam.[7] On average, plasma concentrations of endoxifen are over ten-fold higher than those of 4-hydroxytamoxifen.[7] Endoxifen is formed via two routes:

-

Hydroxylation of N-desmethyltamoxifen (the major pathway), catalyzed by CYP2D6 .[7]

-

Demethylation of 4-hydroxytamoxifen (a minor pathway), catalyzed by CYP3A4 .[7]

The heavy reliance on CYP2D6 for endoxifen production makes the genetic polymorphisms of the CYP2D6 gene a critical factor in tamoxifen therapy.[4] Individuals classified as "poor metabolizers" due to reduced or absent CYP2D6 activity may have significantly lower endoxifen levels, potentially diminishing the clinical benefit of tamoxifen treatment.[9][10]

Quantitative Pharmacology

The pharmacological activity of tamoxifen is a function of the concentration and receptor affinity of its various metabolites. The following tables summarize key quantitative data for tamoxifen and its primary and secondary active metabolites.

Table 1: Relative Estrogen Receptor (ER) Binding Affinity and Potency

| Compound | Relative Binding Affinity (RBA) vs. Estradiol (E2=100) | Antiestrogenic Potency vs. Tamoxifen |

| Tamoxifen | ~1-2% | 1x |

| N-desmethyltamoxifen | <1% of Tamoxifen's affinity[8] | ~1x[11] |

| 4-hydroxytamoxifen | 100-200% (approx. equal to Estradiol)[8][12] | 30-100x[1][7][13] |

| Endoxifen | ~158% (approx. equal to Estradiol)[12] | 30-100x[2] |

Data compiled from multiple sources indicating the significantly higher affinity and potency of the hydroxylated metabolites.[1][2][7][8][11][12][13]

Table 2: Typical Steady-State Plasma Concentrations in Patients

| Compound | Typical Concentration Range (ng/mL) | Notes |

| Tamoxifen | 20 - 307 | Parent drug |

| N-desmethyltamoxifen | 25 - 530 | Most abundant metabolite |

| 4-hydroxytamoxifen | 0.32 - 19 | Low concentration, but highly potent |

| Endoxifen | 0.22 - 200 | Key active metabolite; highly variable |

Concentration ranges are approximate and show high interindividual variability. Data compiled from multiple pharmacokinetic studies.[7][14][15]

Visualization of Metabolic and Experimental Pathways

Tamoxifen Metabolic Pathway

The following diagram illustrates the enzymatic conversion of tamoxifen to its primary and secondary metabolites, highlighting the central role of CYP3A4/5 and CYP2D6.

Caption: Metabolic activation of Tamoxifen to its key active metabolites.

Experimental Workflow for Metabolite Quantification

This diagram outlines a typical workflow for the analysis of tamoxifen and its metabolites from patient plasma samples, a crucial process for pharmacokinetic studies and therapeutic drug monitoring.

Caption: A typical bioanalytical workflow for Tamoxifen metabolite analysis.

Experimental Protocols: Summary of Common Methodologies

Detailed laboratory protocols require specific optimization. The following sections summarize the established methodologies for key experiments cited in the literature for studying tamoxifen metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This assay is fundamental for identifying which CYP enzymes are responsible for metabolizing a drug.

-

Objective: To determine the rate of formation of tamoxifen metabolites by specific CYP isoforms.

-

Materials:

-

Pooled Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., rCYP2D6, rCYP3A4).[16]

-

Tamoxifen substrate (e.g., 1-10 µM).[16]

-

NADPH regenerating system (cofactor for CYP activity).[16]

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[16]

-

Reaction quenching solution (e.g., cold acetonitrile).[16]

-

-

General Protocol:

-

A master mix is prepared containing the buffer, NADPH regenerating system, and liver microsomes (e.g., 10-20 µg protein).[16]

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by adding tamoxifen.

-

The incubation is carried out at 37°C for a specified time (e.g., 30 minutes).[16]

-

The reaction is terminated by adding a cold quenching solution, which also precipitates the microsomal proteins.[16]

-

Samples are centrifuged, and the supernatant containing the metabolites is collected for analysis by LC-MS/MS.

-

To identify specific enzyme contributions, the assay can be repeated with selective chemical inhibitors or by using individual recombinant CYP enzymes instead of pooled HLMs.[16]

-

Quantification of Tamoxifen and Metabolites in Human Plasma by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurately quantifying tamoxifen and its metabolites in biological matrices.[14][15]

-

Objective: To measure the precise concentrations of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in patient plasma.

-

General Protocol:

-

Sample Preparation (Protein Precipitation): A simple and rapid method involves adding a volume of cold acetonitrile (often containing an internal standard) to a small volume of plasma (e.g., 100 µL).[14] This precipitates the abundant plasma proteins. The sample is vortexed and then centrifuged at high speed to pellet the protein. The clear supernatant is then carefully transferred for analysis.

-

Chromatographic Separation: The supernatant is injected into a UPLC system. Separation is typically achieved on a reverse-phase C18 analytical column using a gradient elution.[14] The mobile phase usually consists of two solvents, such as water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).[14] A gradient run, where the percentage of Solvent B is increased over a short time (e.g., 4-5 minutes), allows for the separation of the parent drug from its structurally similar metabolites.[14]

-

Mass Spectrometric Detection: The eluent from the UPLC is directed into a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This provides extremely high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.[14]

-

Quantification: A calibration curve is generated by spiking known concentrations of analytical standards of tamoxifen and its metabolites into a blank matrix (e.g., drug-free plasma). The peak area ratios of the analytes to the internal standard from the patient samples are compared against this calibration curve to determine their concentrations.[14]

-

Conclusion

The clinical efficacy of tamoxifen is inextricably linked to its metabolic activation, a process dominated by the activities of CYP3A4/5 and, most critically, CYP2D6. The conversion to highly potent, hydroxylated metabolites, especially endoxifen, is paramount for achieving the desired antiestrogenic effect in breast cancer cells. The significant interindividual variability in metabolism, driven by pharmacogenetics, underscores the importance of understanding this pathway for personalizing therapy. The analytical methods outlined provide the robust tools necessary for researchers and clinicians to quantify these critical metabolites, paving the way for further investigation into genotype-phenotype correlations and optimizing treatment outcomes for patients.

References

- 1. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Metabolic Pathway Analysis and Effectiveness of Tamoxifen in Danish Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Impact of CYP2D6, CYP3A5, CYP2C9 and CYP2C19 polymorphisms on tamoxifen pharmacokinetics in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Tamoxifen as a selective estrogen receptor modulator (SERM)

An In-depth Analysis of the Quintessential Selective Estrogen Receptor Modulator (SERM)

Introduction

(E)-Tamoxifen, a nonsteroidal triphenylethylene compound, stands as a cornerstone in the endocrine therapy of estrogen receptor-positive (ER-positive) breast cancer.[1][2][3] Its classification as a Selective Estrogen Receptor Modulator (SERM) highlights its tissue-specific differential activity, acting as an estrogen antagonist in breast tissue while exhibiting partial agonist effects in other tissues such as the endometrium and bone.[4][5][6] This dualistic nature is central to both its therapeutic efficacy and its side-effect profile.[3][5] Initially approved for the treatment of metastatic breast cancer, its application has expanded to include adjuvant therapy for early-stage breast cancer and risk reduction in high-risk individuals.[1][2][7] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its evaluation, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action involves competitive binding to the estrogen receptor (ER), primarily ERα, thereby blocking the binding of estradiol.[8][9][10] This competitive inhibition prevents the conformational changes in the ER that are necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes, ultimately leading to a decrease in tumor cell proliferation.[8][11][12]

However, the pharmacology of tamoxifen is complex as it is a prodrug that is extensively metabolized into more active compounds.[13][14][15] The principal active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen), exhibit a significantly higher binding affinity for the estrogen receptor, approximately 30- to 100-fold greater than tamoxifen itself.[14][16][17] The metabolic activation is primarily catalyzed by cytochrome P450 enzymes, with CYP2D6 playing a crucial role in the formation of endoxifen.[13][15][17]

In breast tissue, the tamoxifen-ER complex recruits corepressors, leading to the inhibition of estrogen-driven gene expression and cell growth.[18] Conversely, in tissues like the endometrium, the same complex can recruit coactivators, resulting in estrogenic effects.[3]

Caption: this compound's competitive inhibition of the estrogen receptor.

Pharmacological Data

The efficacy of this compound is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, as well as the binding affinities of its metabolites.

Binding Affinity

The relative binding affinity (RBA) of this compound and its primary active metabolites for the estrogen receptor is a critical determinant of their antiestrogenic potency.

| Compound | Relative Binding Affinity (RBA) for ERα (%)* | Reference(s) |

| Estradiol | 100 | [19][20] |

| This compound | 1-4 | [20] |

| (E)-4-Hydroxytamoxifen | 195 | [19] |

| (Z)-4-Hydroxytamoxifen | 2.9 | [19] |

| (E)-Endoxifen | 158 | [19] |

| (Z)-Endoxifen | 4.5 | [19] |

| N-desmethyltamoxifen | <1 | [20] |

*Relative to Estradiol, set at 100%.

Pharmacokinetics

This compound is administered orally and is well absorbed.[21] It has a long elimination half-life, contributing to its sustained therapeutic effect.[5][22]

| Parameter | Value | Reference(s) |

| Bioavailability | Approximately 100% | [21] |

| Time to Peak Plasma Concentration (Tmax) | 4-7 hours | [22] |

| Elimination Half-life | 5-7 days | [21][22] |

| Metabolism | Primarily hepatic via CYP2D6, CYP3A4/5, CYP2C9, and CYP2C19 | [13][17][23] |

| Primary Metabolites | N-desmethyltamoxifen, 4-hydroxytamoxifen | [14][23] |

| Key Active Metabolite | Endoxifen | [14][15] |

| Excretion | Primarily through feces | [5] |

Clinical Efficacy

Clinical trials have demonstrated the significant benefit of this compound in the treatment and prevention of ER-positive breast cancer.

| Clinical Setting | Efficacy Outcome | Reference(s) |

| Adjuvant Therapy (ER-positive) | Reduces risk of recurrence by 30-50% | [7][24] |

| Adjuvant Therapy (ER-positive) | Reduces mortality by about one-third | [25] |

| Risk Reduction (High-risk individuals) | Reduces incidence of invasive breast cancer by up to 50% | [7][26] |

| Opposite Breast Cancer Prevention | Reduces risk by 50% | [7] |

Signaling Pathways and Resistance Mechanisms

While this compound is highly effective, both de novo and acquired resistance can occur.[18][27][28] Resistance mechanisms are multifactorial and can involve alterations in the ER signaling pathway, upregulation of alternative growth factor receptor pathways, and changes in tamoxifen metabolism.[11][27][29]

Caption: Key signaling pathways involved in tamoxifen resistance.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound and other SERMs.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.[30]

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[3H]-Estradiol (radiolabeled ligand)

-

Test compound (e.g., this compound)

-

Unlabeled estradiol (for standard curve)

-

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled estradiol.

-

In assay tubes, combine a fixed concentration of [3H]-Estradiol, the appropriate dilution of the test compound or unlabeled estradiol, and rat uterine cytosol.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add HAP slurry to each tube to separate bound from unbound radioligand.

-

Wash the HAP pellet to remove non-specifically bound radioligand.

-

Resuspend the final pellet in scintillation fluid and measure radioactivity using a scintillation counter.

-

Plot the percentage of [3H]-Estradiol binding against the log concentration of the competitor to determine the IC50 (the concentration of the test compound that inhibits 50% of [3H]-Estradiol binding).

Caption: Workflow for the estrogen receptor competitive binding assay.

MCF-7 Cell Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on ER-positive breast cancer cells.[19]

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)

-

Estradiol

-

Test compound (e.g., this compound)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere.

-

Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS and incubate to synchronize the cells and deplete endogenous hormones.

-

Treat the cells with a fixed concentration of estradiol to stimulate proliferation, along with varying concentrations of the test compound.

-

Include appropriate controls (vehicle, estradiol alone, test compound alone).

-

Incubate for a period sufficient to observe changes in cell proliferation (e.g., 3-5 days).

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of inhibition of estradiol-induced proliferation for each concentration of the test compound.

Quantitative Real-Time PCR (qRT-PCR) for Estrogen-Responsive Genes

This method quantifies the effect of this compound on the expression of estrogen-responsive genes.[31][32][33]

Materials:

-

ER-positive cells (e.g., MCF-7)

-

Estradiol

-

Test compound (e.g., this compound)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target estrogen-responsive genes (e.g., pS2/TFF1, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Culture and treat ER-positive cells with estradiol and/or the test compound as described for the proliferation assay.

-

Harvest the cells at various time points and extract total RNA.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable master mix.

-

Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the housekeeping gene, using a method such as the ΔΔCt method.

Conclusion

This compound remains a vital therapeutic agent in the management of ER-positive breast cancer. Its complex pharmacology, characterized by its SERM properties and metabolic activation, underscores the importance of a deep understanding of its mechanism of action for both clinical application and the development of novel endocrine therapies. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the broader class of SERMs, facilitating further research into their therapeutic potential and the mechanisms underlying their tissue-specific effects and the development of resistance.

References

- 1. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical efficacy of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of Tamoxifen | Pharmacology Mentor [pharmacologymentor.com]

- 6. breastcancer.org [breastcancer.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. researchgate.net [researchgate.net]

- 9. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacogenomics of tamoxifen: roles of drug metabolizing enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wjarr.com [wjarr.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Effects of Pharmacogenetics on the Pharmacokinetics and Pharmacodynamics of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]

- 26. Oral low dose and topical tamoxifen for breast cancer prevention: modern approaches for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 27. medicaljournalssweden.se [medicaljournalssweden.se]

- 28. Mechanisms of tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]

- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 31. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. academic.oup.com [academic.oup.com]

(E)-Tamoxifen and Its Interaction with the Estrogen Receptor: A Technical Guide

(E)-Tamoxifen, a non-steroidal triphenylethylene derivative, serves as a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its efficacy lies in its role as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-specific agonist and antagonist activities.[1][2][3] This guide provides a detailed exploration of the molecular interactions between this compound and the estrogen receptor, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Competitive Inhibition

This compound's primary anti-tumor effect in breast tissue is achieved through competitive antagonism of the estrogen receptor.[4][5][6] It directly competes with the endogenous ligand, 17β-estradiol (E2), for binding to the ligand-binding domain (LBD) of both ERα and ERβ.[5][7] Upon binding, Tamoxifen induces a distinct conformational change in the receptor. This altered conformation hinders the recruitment of coactivators essential for the transcription of estrogen-responsive genes, thereby impeding cell proliferation and survival pathways.[1][4] The result is a cytostatic effect, causing a cell cycle block in the G1 phase.[5][8]

While this compound itself has a moderate affinity for the estrogen receptor, its metabolites, particularly 4-hydroxytamoxifen (4-OHT) and endoxifen, exhibit significantly higher binding affinities.[9][10][11] 4-hydroxytamoxifen's affinity for the estrogen receptor is comparable to that of estradiol and is 25-50 times higher than that of the parent drug, Tamoxifen.[9] These active metabolites are considered to be the primary mediators of Tamoxifen's therapeutic effects.[9][11]

Quantitative Binding Affinity Data

The binding affinities of this compound and its key metabolites to the estrogen receptors are critical parameters in understanding their pharmacological activity. The following table summarizes key quantitative data from various studies.

| Ligand | Receptor | Binding Parameter | Value | Cell/System |

| (E)-4-Hydroxytamoxifen | Estrogen Receptor (ER) | Kd | 0.16 nM | Calf Uterine ER with consensus ERE |

| Estradiol | Estrogen Receptor (ER) | Kd | 0.24 nM | Calf Uterine ER with consensus ERE |

| (E)-4-Hydroxytamoxifen | Estrogen Receptor α (ERα) | IC50 | 0.98 nM | Not specified |

| Estradiol | Estrogen Receptor α (ERα) | IC50 | 0.68 nM | Not specified |

| This compound | Estrogen Receptor γ (ERRγ) | Ki | 870 nM | N/A |

| (E)-4-Hydroxytamoxifen | Estrogen Receptor γ (ERRγ) | Kd | 35 nM | N/A |

| (E)-4-Hydroxytamoxifen | Estrogen Receptor γ (ERRγ) | Ki | 75 nM | N/A |

| Diethylstilbestrol (DES) | Estrogen Receptor γ (ERRγ) | Ki | 870 nM | N/A |

Signaling Pathways Modulated by this compound

This compound's interaction with the estrogen receptor initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway